- Preparation of Azinones from (Cyclopropylmethoxy)azine EthersJournal of Organic Chemistry, 2023, 88(9), 5671-5675,
Cas no 94805-52-4 (6-oxo-1H-pyridine-3-carbonitrile)

94805-52-4 structure
Nom du produit:6-oxo-1H-pyridine-3-carbonitrile
Numéro CAS:94805-52-4
Le MF:C6H4N2O
Mégawatts:120.10876083374
MDL:MFCD06656489
CID:61749
PubChem ID:7062197
6-oxo-1H-pyridine-3-carbonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Cyano-2-hydroxypyridine
- 3-cyano-6-hydoxy pyridine
- 3-Cyano-6-hydroxypyridine
- 3-Pyridinecarbonitrile,1,6-dihydro-6-oxo-
- 5-Cyano-2(1H)-pyridinone
- 6-Oxo-1,6-dihydro-3-pyridinecarbonitrile
- 1,6-dihydro-6-oxo-3-Pyridinecarbonitrile
- 2-HYDROXY-5-CYANO PYRIDINE
- 5-Cyan-2-hydroxy-pyridin
- 6-hydroxy-3-cyanopyridine
- 6-hydroxy-3-pyridinecarbonitrile
- 6-Hydroxy-nicotinonitril
- 6-hydroxy-nicotinonitrile
- 6-hydroxypyridine-3-carbonitrile
- 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile (ACI)
- 2-Hydroxy-5-cyanopyridine
- 5-Cyano-2-pyridinol
- 5-Cyano-2-pyridone
- 6-Hydroxynicotinonitrile
- 6-oxo-1H-pyridine-3-carbonitrile
- 6-oxo-1,6-dihydropyridine-3-carbonitrile
- AC-25213
- Z217164566
- 94805-52-4
- DB-080359
- AKOS005199145
- 95891-30-8
- DTXSID70915298
- PB17354
- EN300-25722
- 2Z-0721
- SY168012
- AKOS005070039
- 5-cyano-2-pyridinone
- MFCD06656489
- 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-
- CS-W020390
- 3-cyano-6-hydroxy-pyridine
- PS-4874
- SB10167
- J-518973
- 6-oxidanylidene-1H-pyridine-3-carbonitrile
- 6-oxo-1,6-dihydro-pyridine-3-carbonitrile
- 6-Hydroxynicotinonitrile, AldrichCPR
- 3-PYRIDINECARBONITRILE, 6-HYDROXY-
- A845106
- SCHEMBL197468
-
- MDL: MFCD06656489
- Piscine à noyau: 1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
- La clé Inchi: CCQUUHVUQQFTGV-UHFFFAOYSA-N
- Sourire: N#CC1=CNC(=O)C=C1
Propriétés calculées
- Qualité précise: 120.03200
- Masse isotopique unique: 120.032362755g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 0
- Complexité: 241
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 52.9Ų
- Le xlogp3: -0.4
Propriétés expérimentales
- Couleur / forme: White to Yellow Solid
- Dense: 1.3±0.1 g/cm3
- Point de fusion: 256-258
- Point d'ébullition: 332.7±35.0 °C at 760 mmHg
- Point d'éclair: 155.0±25.9 °C
- Indice de réfraction: 1.571
- Le PSA: 56.91000
- Le LogP: 0.65888
- Pression de vapeur: 0.0±0.7 mmHg at 25°C
6-oxo-1H-pyridine-3-carbonitrile Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P261;P280;P301+P310;P311
- Code de catégorie de danger: 36/37/38-22
- Instructions de sécurité: S26; S36
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Terminologie du risque:R36/37/38
- Conditions de stockage:Room temperature
6-oxo-1H-pyridine-3-carbonitrile Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
6-oxo-1H-pyridine-3-carbonitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00601-25G |
6-oxo-1H-pyridine-3-carbonitrile |
94805-52-4 | 97% | 25g |
¥ 3,379.00 | 2023-04-12 | |
Enamine | EN300-25722-0.5g |
6-oxo-1,6-dihydropyridine-3-carbonitrile |
94805-52-4 | 95% | 0.5g |
$39.0 | 2024-06-18 | |
TRC | C982288-100mg |
5-Cyano-2(1H)-pyridinone |
94805-52-4 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | C982288-1000mg |
5-Cyano-2(1H)-pyridinone |
94805-52-4 | 1g |
$178.00 | 2023-05-18 | ||
Apollo Scientific | OR3348-250mg |
6-Hydroxynicotinonitrile |
94805-52-4 | 98% | 250mg |
£20.00 | 2025-02-20 | |
abcr | AB245518-25g |
6-Hydroxynicotinonitrile, 98%; . |
94805-52-4 | 98% | 25g |
€1062.00 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00601-500MG |
6-oxo-1H-pyridine-3-carbonitrile |
94805-52-4 | 97% | 500MG |
¥ 171.00 | 2023-04-12 | |
eNovation Chemicals LLC | D660633-25g |
3-CYANO-6-HYDROXYPYRIDINE |
94805-52-4 | 97% | 25g |
$1500 | 2024-06-05 | |
eNovation Chemicals LLC | D660633-100g |
3-CYANO-6-HYDROXYPYRIDINE |
94805-52-4 | 97% | 100g |
$3400 | 2024-06-05 | |
TRC | C982288-500mg |
5-Cyano-2(1H)-pyridinone |
94805-52-4 | 500mg |
$121.00 | 2023-05-18 |
6-oxo-1H-pyridine-3-carbonitrile Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 2 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 30 min, 100 °C; 100 °C → rt; 1 h, rt
Référence
- Preparation of (aza)indazolyl-aryl sulfonamide and related compounds for inhibiting GCN2 activity, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 30 min, reflux
Référence
- Preparation of oxadiazole-benzofuran derivatives having S1P1 receptor activity and/or disease modifying activity, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Hydroxylase Solvents: Water ; 24 h, pH 7.0, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.0
Référence
- Production process of hydroxylating nicotinic acid and cyanopyridine by using microorganism, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Delftia acidovorans
Référence
- Preparation of pyridine derivatives as intermediates for pharmaceuticals, agrochemicals, and dyes, Japan, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ; 20 - 30 °C; 1 h, 20 - 30 °C
1.2 Reagents: Water ; 20 - 30 °C; 1 h, 20 - 30 °C
1.2 Reagents: Water ; 20 - 30 °C; 1 h, 20 - 30 °C
Référence
- Method for preparing 3-cyano-6-hydroxypyridine from 6-hydroxynicotinic acid, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Cesium carbonate , Benzaldehyde oxime Solvents: Tetrahydrofuran ; 20 min, rt
1.2 rt → 80 °C; 4 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; pH 3
1.2 rt → 80 °C; 4 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; pH 3
Référence
- Synthesis of Phenols from Aryl Ammonium Salts under Mild ConditionsJournal of Organic Chemistry, 2022, 87(19), 12677-12687,
Méthode de production 8
Conditions de réaction
1.1 Solvents: Water ; 32 h, pH 7.0, 30 °C
Référence
- A combined process of hydroxylation of nicotinic acid by growing culture and hydroxylation of 3-cyanopyridine by resting cells of Comamonas testosteroni JA1Engineering in Life Sciences, 2005, 5(4), 369-374,
Méthode de production 9
Conditions de réaction
Référence
- Microbial hydroxylation of 3-cyanopyridine to 3-cyano-6-hydroxypyridineBioscience, 1995, 59(4), 572-5,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 2 h, 0 °C
Référence
- Synthesis of a series of iridium complexes bearing substituted 2-pyridonates and their catalytic performance for acceptorless dehydrogenation of alcohols under neutral conditionsJournal of Organometallic Chemistry, 2017, 843, 14-19,
Méthode de production 11
Conditions de réaction
Référence
- Preparation of 6-hydroxy pyridines or pyrazines by microbial hydroxylation, European Patent Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium ethanethiolate Solvents: Dimethylformamide ; rt → 60 °C; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Référence
- Pyridine, pyrazine and azaindole compounds as stress activated protein kinase modulators and their preparation and use in the treatment of inflammatory and fibrotic disorders, World Intellectual Property Organization, , ,
6-oxo-1H-pyridine-3-carbonitrile Raw materials
- 5-Cyano-N,N,N-trimethyl-2-pyridinaminium
- 6-Hydroxynicotinamide
- pyridine-3-carbonitrile
- 6-aminopyridine-3-carbonitrile
- 6-Methoxynicotinonitrile
- 6-(cyclopropylmethoxy)pyridine-3-carbonitrile
6-oxo-1H-pyridine-3-carbonitrile Preparation Products
6-oxo-1H-pyridine-3-carbonitrile Littérature connexe
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
94805-52-4 (6-oxo-1H-pyridine-3-carbonitrile) Produits connexes
- 95907-03-2(2-Hydroxynicotinonitrile)
- 5657-63-6(3-Cyano-2-hydroxypyridine)
- 312916-41-9((5Z)-1-benzyl-5-(4-methoxy-3-nitrophenyl)methylidene-1,3-diazinane-2,4,6-trione)
- 55843-68-0(methyl (4Z)-N-cyanomorpholine-4-carboximidothioate)
- 927587-17-5(2-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide)
- 874805-88-6(N-3-(dimethylamino)propyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide)
- 2175582-41-7(1-2-(thiophen-3-yl)morpholin-4-ylprop-2-en-1-one)
- 1797851-97-8(2-bromo-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide)
- 2228993-74-4(3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine)
- 1251086-19-7(1-(bromomethyl)-1-ethoxy-4-propylcyclohexane)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:94805-52-4)3-CYANO-6-HYDROXYPYRIDINE

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:94805-52-4)6-oxo-1H-pyridine-3-carbonitrile

Pureté:99%
Quantité:25g
Prix ($):507.0